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Compound of Interest

Compound Name: Protein Kinase C (19-36)

Cat. No.: B10787922

This guide provides a comprehensive overview of the Protein Kinase C (19-36) peptide, a
critical tool for researchers in cell signaling and drug development. It covers the peptide's
structure, mechanism of action, and application in experimental settings, tailored for scientific
and professional audiences.

Introduction to Protein Kinase C and
Pseudosubstrate Inhibition

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to
regulating a multitude of cellular processes, including gene expression, cell proliferation, and
inflammatory responses.[1] The activity of PKC isozymes is tightly controlled. A key regulatory
mechanism is an autoinhibitory pseudosubstrate domain located in the N-terminal regulatory
region.[2][3] This domain mimics a true substrate but lacks a phosphorylatable serine or
threonine residue. It binds to the enzyme's catalytic site, keeping it in an inactive state.[4]

The PKC (19-36) peptide is a synthetic peptide corresponding to the amino acid residues 19-36
of the pseudosubstrate region of PKCa and PKCP.[4][5] It functions as a potent and selective
competitive inhibitor, binding to the catalytic site of PKC to block the phosphorylation of its
substrates.[6][7][8] This makes it an invaluable tool for elucidating the specific roles of PKC in
signaling pathways.

Structure and Sequence
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The PKC (19-36) peptide is a highly basic peptide that contains the core recognition elements
for the PKC active site but replaces the phosphorylatable residue with an alanine, preventing it
from being a substrate.

Amino Acid Sequence:
« Single-Letter Code: RFARKGALRQKNVHEVKNI[6][7][9][10]

e Three-Letter Code: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-GlIn-Lys-Asn-Val-His-Glu-Val-Lys-
Asn[6][9]

Physicochemical and Inhibitory Properties

The quantitative characteristics of the PKC (19-36) peptide are summarized below, providing
key data for its use in experimental design.

Property Value Source(s)
Inhibitory Constant (ICso) 0.18 uM (for Protein Kinase C) [6][7]
Molecular Weight ~2151.48 g/mol [71[10]
Molecular Formula Co3H159N35024 [7][10]
CAS Number 113731-96-7 [7]
Solubility Soluble in water (up to 2 719]
mg/ml)
Appearance White powder [9]

Mechanism of Action

PKC (19-36) acts as a pseudosubstrate inhibitor. In the cell, PKC is maintained in an inactive
state by its own N-terminal pseudosubstrate domain, which occupies the catalytic site. Upon
activation by second messengers like diacylglycerol (DAG), a conformational change releases
the pseudosubstrate, exposing the catalytic site for substrate binding and phosphorylation. The
PKC (19-36) peptide competes with endogenous substrates for this newly available active site.
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By binding tightly to the site, it effectively blocks the kinase from phosphorylating its
downstream targets.
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Caption: Mechanism of PKC autoinhibition and competitive inhibition by PKC (19-36) peptide.

Key Signaling Pathway Involvement

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b10787922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The PKC (19-36) inhibitor is frequently used to probe the conventional PKC signaling pathway.
This cascade is typically initiated by the activation of Gg-coupled receptors, leading to the
activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG).
While IPs mobilizes intracellular calcium, DAG directly recruits and activates conventional and
novel PKC isoforms at the cell membrane, leading to the phosphorylation of downstream
effectors. PKC (19-36) blocks the pathway at the point of substrate phosphorylation.[2][11]
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Caption: The canonical PLC/DAG/PKC signaling pathway and the point of inhibition by PKC
(19-36).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the PKC (19-36) peptide,
synthesized from cited literature.

Protocol 1: In Vitro PKC Activity Assay

This protocol is used to measure the effect of PKC (19-36) on PKC enzymatic activity in cell or
tissue extracts.[12][13]

e Tissue Homogenization:
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o Homogenize tissue or cell pellets on ice in a buffer containing 20 mM Tris-HCI (pH 7.5),
0.5 mM EDTA, 0.5 mM EGTA, and protease inhibitors (e.g., 0.1 mM phenylmethylsulfonyl
fluoride, 25 pug/ml leupeptin).[13]

o Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to separate cytosolic and
particulate (membrane) fractions.[12] The particulate fraction is typically resuspended in
homogenization buffer containing 1% Nonidet P-40.[12]

¢ Kinase Reaction:

o In areaction tube, combine the cell/tissue fraction (1-5 ug of total protein) with a reaction
mixture. The final mixture should contain 50 mM Tris-HCI (pH 7.5), PKC activators (e.g., 3
mM calcium acetate, 100 pug/ml phosphatidylserine, 1 uM Phorbol 12-myristate 13-acetate
(PMA)), a selective PKC substrate peptide (e.g., 10-225 uM), and 7.5 mM dithiothreitol.
[12][13]

o For the inhibitory condition, pre-incubate the reaction mixture with the desired
concentration of PKC (19-36) peptide (e.g., 1-5 uM).[12][14]

o Initiate the reaction by adding [y-32P]JATP mixed with magnesium. Incubate at 25-30°C for
15 minutes.[12]

e Quantification of Phosphorylation:

[¢]

Stop the reaction by adding an acidic quenching reagent or ice-cold ATP/EDTA solution.
[12][13]

o Spot duplicate aliquots of each reaction onto P-81 phosphocellulose filter papers.[13][14]

o Wash the papers extensively with 150 mM phosphoric acid to remove unincorporated [y-
2P]ATP.[13][14]

o Dry the papers, immerse them in a scintillation cocktail, and measure the incorporated
radioactivity using a scintillation counter.[13][14] PKC activity is determined by the amount
of 32P transferred to the substrate peptide.
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Protocol 2: Cell-Based DNA and Protein Synthesis
Assay

This protocol assesses the effect of PKC inhibition on cell proliferation and protein synthesis,
for example, in vascular smooth muscle cells (VSMCs) stimulated by high glucose.[12]

e Cell Culture and Treatment:

o Culture VSMCs to confluence. Induce quiescence by culturing in a serum-free medium for
48 hours.

o Divide cells into treatment groups:
= Control (e.g., normal glucose at 5.6 mmol/L).
» Stimulated (e.g., high glucose at 22.2 mmol/L).

= Stimulated + Inhibitor (e.g., high glucose + varying concentrations of PKC (19-36), such
as 0.1 pM and 1 pM).

o Incubate cells under treatment conditions for a defined period (e.g., two passages).[12]
e Radiolabeling:

o For DNA Synthesis: During the final hours of treatment (e.g., 4 hours), add [3H]thymidine
to the culture medium to a final concentration of 1 uCi/ml.

o For Protein Synthesis: In parallel cultures, add [3H]leucine to the medium for the final
hours of incubation.

e Measurement of Incorporation:

o After incubation, wash the cell monolayers with ice-cold PBS to remove unincorporated
radiolabel.

o Precipitate macromolecules by adding cold 5-10% trichloroacetic acid (TCA).

o Wash the precipitate with ethanol to remove lipids.
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o Solubilize the acid-insoluble material (containing DNA and protein) in a lysis buffer (e.qg.,
0.5 M NaOH).

o Measure the radioactivity of the lysate using a scintillation counter. The amount of
incorporated [3H]thymidine or [3H]leucine is proportional to the rate of DNA or protein
synthesis, respectively.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of PKC in a cellular
process, such as high glucose-induced vascular cell proliferation, using the PKC (19-36)
inhibitor.
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Caption: Workflow for testing the effect of PKC (19-36) on cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

2. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nim.nih.gov]

3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials -
PMC [pmc.ncbi.nlm.nih.gov]

. mdpi.com [mdpi.com]

. researchgate.net [researchgate.net]

. medchemexpress.com [medchemexpress.com]

. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]

°
(] [00] ~ (o2} (621 iy

. phoenixpeptide.com [phoenixpeptide.com]
e 10. gencefebio.com [gencefebio.com]

e 11. embopress.org [embopress.org]

e 12. ahajournals.org [ahajournals.org]

e 13. 2024.sci-hub.st [2024.sci-hub.st]

e 14. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-
aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to Protein Kinase C (19-
36) Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10787922#structure-and-sequence-of-protein-
kinase-c-19-36-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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